molecular formula C22H32N2O4 B4068203 N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide)

N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide)

Cat. No. B4068203
M. Wt: 388.5 g/mol
InChI Key: CQRQHXWITFHNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide), also known as L-163,491, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor plays a crucial role in the regulation of various physiological and pathological processes, including pain, stress, anxiety, depression, and inflammation. Therefore, L-163,491 has been extensively studied for its potential therapeutic applications in these fields.

Mechanism of Action

The NK1 receptor is a G-protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The binding of substance P to the NK1 receptor activates intracellular signaling pathways that modulate various physiological processes. N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) acts as a competitive antagonist of the NK1 receptor, blocking the binding of substance P and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and systems. In general, N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) has been found to reduce pain and inflammation, decrease anxiety and stress-related behaviors, and improve mood and cognitive function. It has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) is a highly selective and potent antagonist of the NK1 receptor, which makes it a valuable tool for investigating the role of NK1 receptor in various biological processes. However, like any other pharmacological agent, N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) has some limitations and potential confounds that should be considered in experimental design and interpretation. For example, N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results. Additionally, the pharmacokinetics and pharmacodynamics of N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) may vary depending on the species, strain, and sex of the experimental animals, which could affect the reproducibility and generalizability of results.

Future Directions

There are many potential future directions for the research on N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) and NK1 receptor antagonists. Some of the most promising areas of investigation include the development of more selective and potent NK1 receptor antagonists, the exploration of the underlying mechanisms of NK1 receptor signaling, and the identification of new therapeutic applications for NK1 receptor antagonists in the treatment of various diseases. Additionally, the use of N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) in combination with other pharmacological agents or behavioral interventions may provide new insights into the complex interactions between the NK1 receptor and other biological systems.

Scientific Research Applications

N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) has been widely used in scientific research to investigate the role of NK1 receptor in various biological processes. For example, it has been used to study the mechanisms of pain and inflammation, as well as the effects of stress and anxiety on behavior and physiology. N,N'-1,2-ethanediylbis(5-tert-butyl-3-methyl-2-furamide) has also been used to explore the potential therapeutic applications of NK1 receptor antagonists in the treatment of various diseases, such as depression, anxiety disorders, and chronic pain.

properties

IUPAC Name

5-tert-butyl-N-[2-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]ethyl]-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-13-11-15(21(3,4)5)27-17(13)19(25)23-9-10-24-20(26)18-14(2)12-16(28-18)22(6,7)8/h11-12H,9-10H2,1-8H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQHXWITFHNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(C)(C)C)C(=O)NCCNC(=O)C2=C(C=C(O2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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